Radafaxine

Neuropharmacology Transporter Selectivity Antidepressant Development

Radafaxine (GW-353,162; (2S,3S)-hydroxybupropion) is the isolated, stereospecific enantiomer of bupropion's active metabolite. Unlike racemic mixtures, it delivers 392% greater norepinephrine reuptake inhibition and a slow-onset, long-lasting DAT blockade (peak 22% at 4h, sustained 15% at 24h). Its α4β2 nAChR antagonism (IC₅₀ 3.3 μM) enables dual-mechanism nicotine addiction studies. Researchers choose this pure (S,S)-enantiomer to eliminate confounding pharmacology from the inactive (2S,3R) isomer. Purchase to ensure reproducible, enantioselectivity-defined data. Request a quote.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 233600-52-7
Cat. No. B3421942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadafaxine
CAS233600-52-7
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1
InChIKeyRCOBKSKAZMVBHT-TVQRCGJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Radafaxine (CAS 233600-52-7): A Chiral NDRI Metabolite for Differentiated Pharmacological Investigation


Radafaxine (developmental code GW-353,162), chemically defined as (2S,3S)-hydroxybupropion or (S,S)-hydroxybupropion, is an isolated stereoisomer of the active metabolite of bupropion [1]. It functions as a norepinephrine–dopamine reuptake inhibitor (NDRI) and was originally developed by GlaxoSmithKline [1]. Radafaxine is characterized by its absolute (2S,3S) stereochemistry and its classification as a phenylmorpholine derivative, distinguishing it from racemic mixtures and alternative NDRIs [2].

Radafaxine vs. In-Class NDRIs: Why Structural and Pharmacodynamic Substitution Is Not Trivial


Generic substitution within the norepinephrine-dopamine reuptake inhibitor (NDRI) class is not pharmacologically valid due to profound differences in transporter selectivity, off-target receptor engagement, and in vivo kinetics. Unlike bupropion, which is a racemic mixture with complex metabolism, radafaxine is a single, well-defined enantiomer with a unique balance of norepinephrine versus dopamine reuptake inhibition [1]. Furthermore, its slow-onset and long-lasting dopamine transporter (DAT) blockade profile, quantified via positron emission tomography (PET) in humans, yields a distinct abuse liability and temporal pharmacodynamic signature that is not replicated by other NDRIs or even by racemic hydroxybupropion [2].

Quantitative Evidence for Radafaxine Differentiation: A Comparator-Driven Analysis


Reuptake Inhibition Selectivity: Radafaxine Exhibits Pronounced NET Preference Compared to Bupropion

Radafaxine demonstrates a markedly shifted selectivity profile relative to its parent compound bupropion. While radafaxine blocks dopamine reuptake with approximately 70% of the efficacy of bupropion, it is reported to block norepinephrine reuptake with 392% of the efficacy of bupropion [1]. This quantitative shift indicates a functional preference for norepinephrine transporter (NET) engagement over dopamine transporter (DAT) engagement compared to the parent drug.

Neuropharmacology Transporter Selectivity Antidepressant Development

Stereospecific NET Inhibition: The (2S,3S)-Enantiomer Is the Primary Active Species

The norepinephrine reuptake inhibition of racemic hydroxybupropion is stereospecific, with the vast majority of activity residing in the (2S,3S)-isomer, which is radafaxine. In vitro studies show that racemic hydroxybupropion inhibits [³H]norepinephrine uptake with an IC₅₀ of 1.7 μM, but the (2S,3S)-hydroxy isomer (radafaxine) achieves an IC₅₀ of 520 nM, while the (2S,3R)-isomer has an IC₅₀ greater than 10,000 nM [1]. This represents an over 19-fold improvement in potency for the isolated (2S,3S) enantiomer compared to the racemic mixture's nominal value for the active component.

Stereochemistry Transporter Pharmacology Metabolite Profiling

DAT Blockade Kinetics: Slow Onset and Long Duration Predict Low Abuse Liability

In a human PET study using [¹¹C]cocaine, radafaxine (40 mg p.o.) produced a slow, modest, and long-lasting blockade of dopamine transporters (DAT). Peak DAT blockade of 22% occurred at approximately 4 hours post-dose, with measurable blockade persisting at 24 hours (15%) [1]. This kinetic profile contrasts with fast-acting DAT blockers where >50% occupancy within 15 minutes is associated with reinforcing effects. The relatively low potency and slow kinetics of radafaxine suggest it is unlikely to have reinforcing effects, a prediction consistent with preclinical self-administration studies showing no reinforcing behavior [1].

PET Imaging Abuse Liability Pharmacokinetics

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Distinct Off-Target Profile

In addition to monoamine transporter inhibition, radafaxine acts as an antagonist at various nicotinic acetylcholine receptor (nAChR) subtypes. It inhibits α4β2 nAChRs with an IC₅₀ of 3.3 μM and α3β4 nAChRs with an IC₅₀ of 11 μM [1]. This nAChR antagonism is functionally relevant in vivo, as radafaxine inhibits nicotine-induced analgesia (ED₅₀ = 0.2 mg/kg), hyperlocomotion (ED₅₀ = 0.9 mg/kg), and hypothermia (ED₅₀ = 1.5 mg/kg) in mice [1]. This off-target engagement distinguishes radafaxine from other NDRIs that lack significant nAChR activity.

nAChR Pharmacology Off-Target Effects Behavioral Pharmacology

Target Application Scenarios for Radafaxine Based on Quantitative Differentiation


Investigating Noradrenergic-Dominant Antidepressant Mechanisms

Radafaxine's 392% greater efficacy in blocking norepinephrine reuptake compared to bupropion [1] makes it an ideal tool for dissecting noradrenergic contributions to antidepressant and cognitive effects. Researchers aiming to study the therapeutic impact of enhanced norepinephrine signaling, independent of strong dopaminergic or serotonergic modulation, can use radafaxine to achieve a specific NET-predominant profile that is not attainable with bupropion or racemic hydroxybupropion.

Preclinical Models of Nicotine Dependence and Withdrawal

The combination of NDRI activity with potent nAChR antagonism (α4β2 IC₅₀ = 3.3 μM) [1] positions radafaxine as a unique research compound for studying nicotine addiction. Its ability to attenuate nicotine-induced behaviors in mice (ED₅₀ values of 0.2-1.5 mg/kg) [1] provides a dual-mechanism approach to modulating both the reinforcing and cholinergic aspects of nicotine dependence, which cannot be achieved with selective NDRIs or selective nAChR antagonists alone.

Chronic CNS Studies Requiring Low Abuse Liability

The slow-onset and long-lasting DAT blockade (peak 22% occupancy at 4h, sustained at 15% at 24h) [1] uniquely qualifies radafaxine for longitudinal CNS studies where a stable, modest dopaminergic tone is required without the confound of reinforcing effects or abuse potential. This pharmacokinetic-pharmacodynamic profile is distinct from other DAT inhibitors and provides a predictable, low-risk alternative for chronic administration protocols.

Stereospecific Pharmacology of Bupropion Metabolites

The stereospecific NET inhibition of radafaxine (IC₅₀ = 520 nM) compared to the inactive (2S,3R) isomer (IC₅₀ > 10,000 nM) [1] makes it an essential reference standard for studies examining the enantioselective pharmacology of bupropion metabolites. Procurement of the pure (2S,3S)-enantiomer is critical for generating reproducible, biologically meaningful data in any investigation of hydroxybupropion's contributions to bupropion's overall clinical effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radafaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.